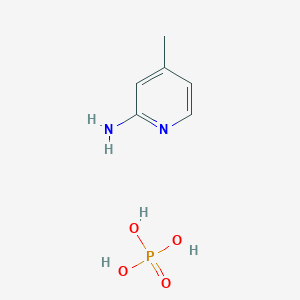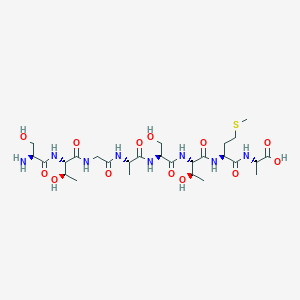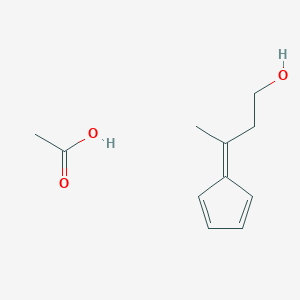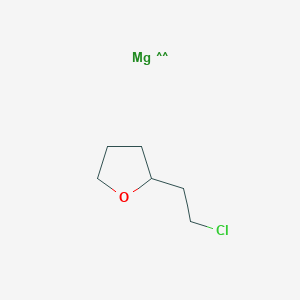![molecular formula C16H16N2O2 B12529869 (4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate CAS No. 809249-05-6](/img/structure/B12529869.png)
(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate is a complex organic compound that combines the structural features of bipyridine and methacrylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate typically involves the reaction of 4’-methyl-2,2’-bipyridine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding bipyridine derivatives.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety yields N-oxides, while reduction can produce bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound can be used to study the interactions between metal ions and biological molecules. Its bipyridine moiety allows it to bind to metal ions, which can then interact with proteins or nucleic acids.
Medicine
Potential medical applications include its use in drug delivery systems. The methacrylate group can be polymerized to form biocompatible materials that can encapsulate drugs and release them in a controlled manner.
Industry
In industry, (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate can be used in the production of advanced materials, such as polymers with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate involves its ability to coordinate with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ion, making it more reactive in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methylprop-2-enoate: A simpler ester with similar reactivity but lacking the bipyridine moiety.
2-Iodoethyl 2-methylprop-2-enoate: Another ester with different substituents that can undergo similar reactions.
Methyl methacrylate: A widely used monomer in polymer chemistry with similar reactivity but different applications.
Uniqueness
The uniqueness of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate lies in its combination of bipyridine and methacrylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Eigenschaften
CAS-Nummer |
809249-05-6 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
[2-(4-methylpyridin-2-yl)pyridin-4-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16N2O2/c1-11(2)16(19)20-10-13-5-7-18-15(9-13)14-8-12(3)4-6-17-14/h4-9H,1,10H2,2-3H3 |
InChI-Schlüssel |
BJHJGCGCBJKWFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)COC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


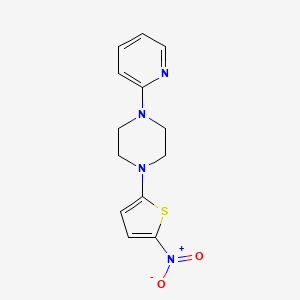

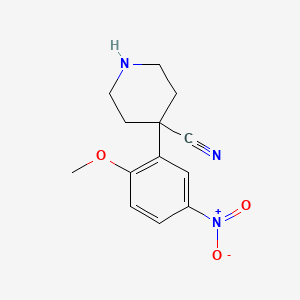
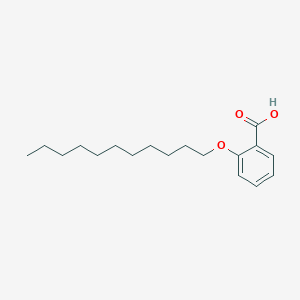
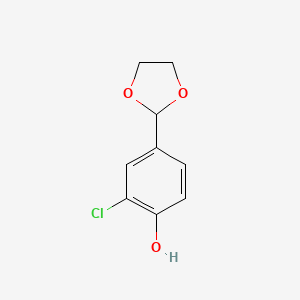
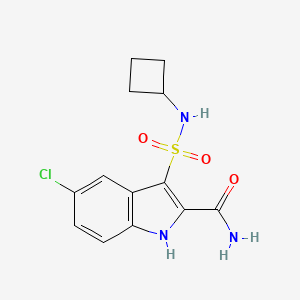
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
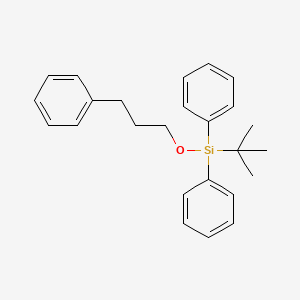
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
